molecular formula C5H4BrNO3 B15334184 2-(3-Bromoisoxazol-5-yl)acetic acid CAS No. 4992-20-5

2-(3-Bromoisoxazol-5-yl)acetic acid

Cat. No.: B15334184
CAS No.: 4992-20-5
M. Wt: 205.99 g/mol
InChI Key: RSSNLWIEJPYGFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Bromoisoxazol-5-yl)acetic acid is a chemical compound that belongs to the class of isoxazoles, which are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. Isoxazoles are known for their wide range of biological activities and are commonly found in many commercially available drugs . The presence of a bromine atom in the 3-position of the isoxazole ring and an acetic acid moiety makes this compound particularly interesting for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromoisoxazol-5-yl)acetic acid typically involves the formation of the isoxazole ring followed by bromination and subsequent introduction of the acetic acid group. One common method for synthesizing isoxazoles is through the (3 + 2) cycloaddition reaction of nitrile oxides with alkynes or alkenes . This reaction can be catalyzed by metals such as copper (I) or ruthenium (II), although metal-free methods are also being developed to avoid the drawbacks associated with metal catalysts .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale cycloaddition reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Bromoisoxazol-5-yl)acetic acid is unique due to the presence of both the bromine atom and the acetic acid moiety, which confer distinct chemical reactivity and biological activity.

Properties

CAS No.

4992-20-5

Molecular Formula

C5H4BrNO3

Molecular Weight

205.99 g/mol

IUPAC Name

2-(3-bromo-1,2-oxazol-5-yl)acetic acid

InChI

InChI=1S/C5H4BrNO3/c6-4-1-3(10-7-4)2-5(8)9/h1H,2H2,(H,8,9)

InChI Key

RSSNLWIEJPYGFT-UHFFFAOYSA-N

Canonical SMILES

C1=C(ON=C1Br)CC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.